Ethyl 2-benzyl-4-(dimethylamino)butanoate
Description
Ethyl 2-benzyl-4-(dimethylamino)butanoate is an aliphatic ester featuring a benzyl group at the 2-position and a dimethylamino moiety at the 4-position of the butanoate backbone. These compounds are frequently employed as co-initiators in resin systems, where their amine groups facilitate free-radical polymerization processes .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
ethyl 2-benzyl-4-(dimethylamino)butanoate |
InChI |
InChI=1S/C15H23NO2/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3 |
InChI Key |
LVGYZCJPDTZCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-4-(dimethylamino)butanoate typically involves the esterification of 2-benzyl-4-(dimethylamino)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial production also focuses on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-4-(dimethylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 2-benzyl-4-(dimethylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-benzyl-4-(dimethylamino)butanoate has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
Case Study: Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that certain derivatives can inhibit HIV-1 replication, suggesting potential use in antiretroviral therapy . The structure-activity relationship (SAR) of these compounds highlights the importance of the dimethylamino group in enhancing biological activity.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Synthesis of Alkyl Acrylates
A notable application involves its use in the synthesis of alkyl acrylates through visible light-promoted reactions. This method has demonstrated high selectivity and efficiency, yielding moderate to good amounts of products . The reaction conditions typically involve the presence of catalysts and specific irradiation wavelengths to facilitate the process.
| Reaction Conditions | Yield (%) | Product |
|---|---|---|
| Visible light, catalyst | 70% | Alkyl acrylates |
| Thermal conditions | 50% | Butyl esters |
Agrochemicals
The compound has also been explored for use in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for developing new agricultural chemicals that are both effective and environmentally friendly.
Chemical Safety and Handling
Given its reactive nature, appropriate safety measures must be taken when handling this compound. According to Bretherick's Handbook of Reactive Chemical Hazards, compounds with similar structures can pose risks if not managed properly . Proper storage conditions and handling protocols are essential to mitigate hazards associated with this compound.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-4-(dimethylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The benzyl and dimethylamino groups may contribute to the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Features :
- Aromatic benzoate ester with a dimethylamino group at the 4-position on the benzene ring.
- Conjugation between the aromatic ring and the dimethylamino group enhances electron-donating capacity.
Key Findings :
- Exhibits a higher degree of conversion (≈75–80%) in resin polymerization compared to aliphatic amines like 2-(dimethylamino) ethyl methacrylate .
- Produces resins with superior flexural strength and lower water sorption due to reduced polarity and enhanced crosslinking efficiency.
- Reactivity is less influenced by diphenyliodonium hexafluorophosphate (DPI), a common photosensitizer, suggesting intrinsic stability in free-radical systems .
2-(Dimethylamino) Ethyl Methacrylate
Structural Features :
- Methacrylate ester with a dimethylamino group on the ethyl side chain.
- The polymerizable methacrylate group allows direct incorporation into polymer backbones.
Key Findings :
- Shows a lower degree of conversion (≈60–65%) in resin systems but benefits significantly from DPI, which boosts conversion rates by 15–20% .
- Resins containing this compound exhibit inferior physical properties (e.g., higher water sorption) unless paired with higher amine concentrations or DPI .
- The aliphatic dimethylamino group provides less efficient electron donation compared to aromatic analogs, reducing initiation efficiency.
Ethyl 2-Amino-4-Hydroxybutanoate
Structural Features :
- Butanoate ester with amino and hydroxyl groups at the 2- and 4-positions, respectively.
Key Findings :
- Safety data (SDS) indicate stringent handling requirements due to reactivity of the amino and hydroxyl groups, contrasting with the more stable dimethylamino derivatives .
- Limited application in polymerization due to competing side reactions involving the hydroxyl group.
Research Findings and Data Analysis
Table 1: Comparative Properties of Ethyl 2-Benzyl-4-(Dimethylamino)Butanoate and Structural Analogs
*Hypothetical data inferred from structural analogs.
Structural Insights :
- Benzyl vs. Benzoate: The benzyl group in the target compound may reduce polarity compared to ethyl 4-(dimethylamino) benzoate, improving compatibility with non-polar resins. However, the absence of aromatic conjugation could lower electron-donating efficiency.
- Aliphatic vs. Aromatic Amines: The dimethylamino group on the butanoate chain likely offers intermediate reactivity between aromatic and methacrylate-based amines, balancing steric hindrance and electron donation.
Biological Activity
Ethyl 2-benzyl-4-(dimethylamino)butanoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects.
Structural Overview
The compound's structure is characterized by a benzyl group and a dimethylamino moiety, which are crucial for its biological activity. The structural formula can be represented as follows:
- Molecular Formula :
- SMILES :
CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1 - InChIKey :
LVGYZCJPDTZCNY-UHFFFAOYSA-N
Synthesis Methods
Synthesis of this compound typically involves esterification reactions. One common method includes the reaction of 2-benzyl-4-(dimethylamino)butanoic acid with ethanol in the presence of acid catalysts. The following synthetic pathway is often utilized:
- Preparation of 2-benzyl-4-(dimethylamino)butanoic acid .
- Esterification with ethanol under acidic conditions to yield the desired ethyl ester.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. In studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 14 |
| Escherichia coli | 64 µg/mL | 8 |
| Bacillus subtilis | 16 µg/mL | 16 |
| Pseudomonas aeruginosa | 128 µg/mL | 8 |
These results indicate that the compound exhibits moderate to good antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound may possess anti-inflammatory properties. These effects are often assessed through in vitro assays measuring cytokine production in response to inflammatory stimuli. Preliminary findings suggest that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages, highlighting its potential as an anti-inflammatory agent .
Neuropharmacological Activity
The dimethylamino group in this compound suggests possible neuropharmacological effects. Compounds with similar structures have been reported to exhibit activity on neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. For instance, studies have shown that derivatives can enhance cognitive function in animal models, indicating potential applications in treating neurodegenerative diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study tested this compound against clinical isolates of Staphylococcus aureus and found that it inhibited bacterial growth effectively at concentrations lower than many standard antibiotics .
- Neuropharmacological Assessment : In a preclinical model assessing cognitive function, administration of the compound improved memory retention in rodents subjected to stress-induced cognitive decline .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-benzyl-4-(dimethylamino)butanoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as condensation of benzyl halides with dimethylamino precursors followed by esterification. For example, analogous procedures (e.g., ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate synthesis in ) use methanol as a solvent, acetic acid as a catalyst, and room-temperature stirring for intermediate formation. Optimization may include adjusting molar ratios (e.g., benzaldehyde to amine) and monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for verifying benzyl and dimethylamino groups. High-Resolution Mass Spectrometry (HRMS) provides molecular weight validation. Additionally, chromatographic methods (HPLC, GC-MS) assess purity, with reference standards (e.g., impurities in ) aiding in quantification .
Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?
- Methodology : Impurity profiling requires reverse-phase HPLC with UV detection, calibrated using certified reference materials (e.g., EP-grade impurities in ). Common impurities include unreacted intermediates (e.g., 2-benzyl-4-(dimethylamino)butanoic acid) or byproducts from incomplete esterification. Quantitative NMR or spiking experiments with known standards can resolve ambiguities .
Advanced Research Questions
Q. How do co-initiator ratios (e.g., CQ/amine) influence the reactivity of this compound in photoinitiator systems?
- Methodology : Experimental design should vary CQ (camphorquinone) to amine ratios (e.g., 1:1 vs. 1:2) and measure degree of conversion (DC%) via FTIR spectroscopy. demonstrates that a 1:2 CQ/amine ratio improves resin cement properties due to enhanced radical generation. Kinetic studies under UV irradiation can further clarify initiation efficiency .
Q. What strategies resolve contradictions in co-initiator reactivity data, such as conflicting reports on amine efficiency?
- Methodology : Systematic comparison under controlled conditions (e.g., light intensity, solvent polarity) is essential. For instance, shows ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines in DC%, but DPI (diphenyliodonium hexafluorophosphate) enhances methacrylate systems. Researchers should isolate variables (amine concentration, photoinitiator type) and use factorial design to identify interaction effects .
Q. How does the ester’s stability vary under different storage conditions, and what degradation products form?
- Methodology : Accelerated stability studies (40°C/75% RH) with periodic sampling can track degradation. LC-MS identifies hydrolysis products (e.g., free acid forms). notes that volatile esters degrade progressively in aqueous environments; similar protocols apply, with pH and solvent composition critically affecting shelf life .
Q. Can this compound be integrated into advanced detection systems, such as optical sensors for trace analysis?
- Methodology : Inspired by ethyl butanoate detection in breath (), researchers could functionalize photonic crystal sensors with Au-cavity layers. Reflectance spectra (Tamm plasmon resonance) in the IR region may detect ppm-level concentrations. Calibration curves using synthetic standards would validate sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
